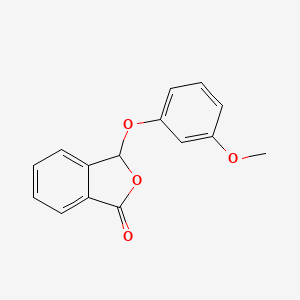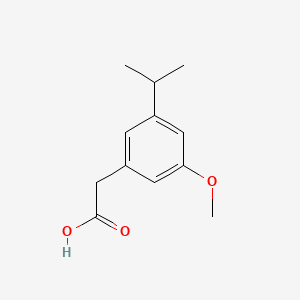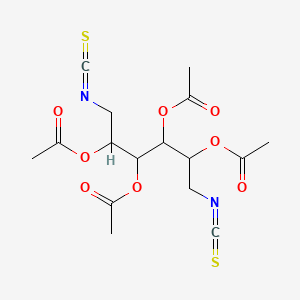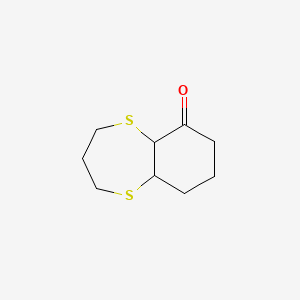
1,2-(Trimethylenedithio)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-(Trimethylenedithio)cyclohexanone, also known as 1,5-dithiaspiro[5.5]undecan-7-one, is an organic compound with the molecular formula C9H14OS2. This compound is characterized by a cyclohexanone ring substituted with a trimethylenedithio group, making it a unique and interesting molecule in organic chemistry .
Méthodes De Préparation
The synthesis of 1,2-(Trimethylenedithio)cyclohexanone involves several steps. One common method starts with the reaction of cyclohexanone with pyrrolidine to form 1-pyrrolidinocyclohexene. This intermediate is then reacted with trimethylene dithiotosylate in the presence of triethylamine and anhydrous acetonitrile under reflux conditions. The reaction mixture is then treated with hydrochloric acid, followed by extraction and purification to yield this compound .
Analyse Des Réactions Chimiques
1,2-(Trimethylenedithio)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylenedithio group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1,2-(Trimethylenedithio)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-(Trimethylenedithio)cyclohexanone involves its interaction with various molecular targets. The trimethylenedithio group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
1,2-(Trimethylenedithio)cyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: Lacks the trimethylenedithio group, making it less reactive in certain chemical reactions.
Cyclopentanone: Has a smaller ring size, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H14OS2 |
|---|---|
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2,3,4,5a,7,8,9,9a-octahydrobenzo[b][1,4]dithiepin-6-one |
InChI |
InChI=1S/C9H14OS2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h8-9H,1-6H2 |
Clé InChI |
AHKUISCJVXNXML-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C(=O)C1)SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


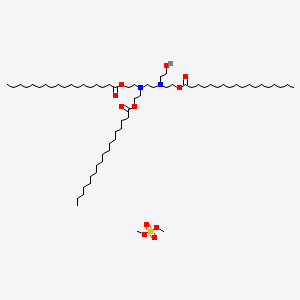
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
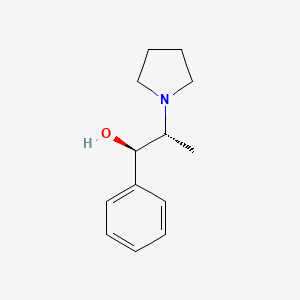
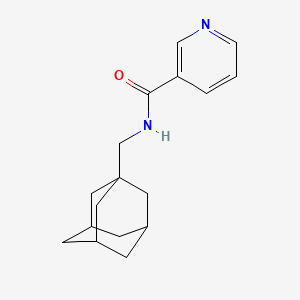
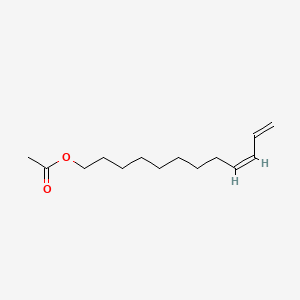
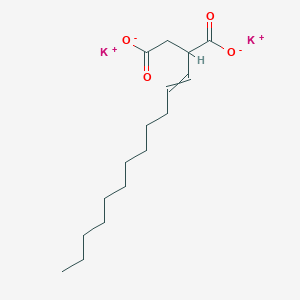
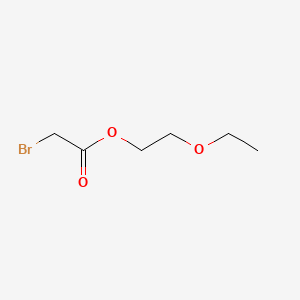
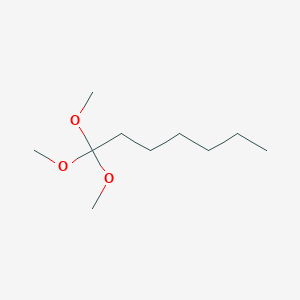
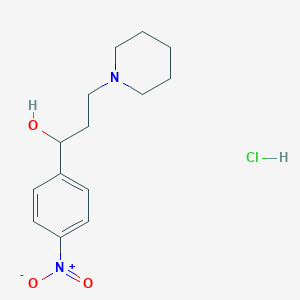
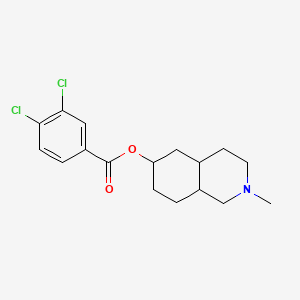
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
